3-(Trimethylsilyl)pent-4-enoic acid
Overview
Description
3-(Trimethylsilyl)pent-4-enoic acid is an organic compound characterized by the presence of a trimethylsilyl group attached to a pentenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trimethylsilyl)pent-4-enoic acid typically involves the reaction of 4-pentenoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group. The general reaction scheme is as follows:
4-Pentenoic acid+Trimethylsilyl chloride→3-(Trimethylsilyl)pent-4-enoic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as esterification, silylation, and purification through distillation or crystallization to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Trimethylsilyl)pent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of 3-(Trimethylsilyl)pentanoic acid.
Reduction: Formation of 3-(Trimethylsilyl)pentane.
Substitution: Formation of various substituted pentenoic acids depending on the nucleophile used.
Scientific Research Applications
3-(Trimethylsilyl)pent-4-enoic acid has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Employed in the preparation of silicon-containing polymers and materials.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Trimethylsilyl)pent-4-enoic acid involves its ability to participate in various chemical reactions due to the presence of the reactive trimethylsilyl group and the double bond in the pentenoic acid backbone. The trimethylsilyl group can stabilize intermediates in reactions, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
4-Pentenoic acid: Lacks the trimethylsilyl group, making it less reactive in certain reactions.
3-(Trimethylsilyl)propanoic acid: Similar structure but with a shorter carbon chain, affecting its reactivity and applications.
3-(Trimethylsilyl)but-2-enoic acid: Different position of the double bond, leading to different chemical properties.
Uniqueness
3-(Trimethylsilyl)pent-4-enoic acid is unique due to the combination of the trimethylsilyl group and the pentenoic acid backbone, which provides a balance of reactivity and stability. This makes it a versatile compound for various synthetic and industrial applications.
Properties
IUPAC Name |
3-trimethylsilylpent-4-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2Si/c1-5-7(6-8(9)10)11(2,3)4/h5,7H,1,6H2,2-4H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HALKMUURFNAZHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(CC(=O)O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40542939 | |
Record name | 3-(Trimethylsilyl)pent-4-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40542939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103681-20-5 | |
Record name | 3-(Trimethylsilyl)pent-4-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40542939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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